4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
Description
4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a structurally complex heterocyclic compound featuring a seven-membered 1,4-thiazepane ring fused with a 2,3-dihydrobenzo[b][1,4]dioxin sulfonyl group and a furan-2-yl substituent.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-7-(furan-2-yl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c19-25(20,13-3-4-14-16(12-13)23-10-9-22-14)18-6-5-17(24-11-7-18)15-2-1-8-21-15/h1-4,8,12,17H,5-7,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRITVOCZOFNANZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane is a novel sulfonamide derivative that has garnered attention for its potential therapeutic applications. This article presents a detailed examination of its biological activity, including synthesis methods, enzyme inhibition studies, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with various sulfonyl chlorides and subsequent derivatization to form the thiazepane structure. The general synthetic pathway includes:
- Preparation of Sulfonamide : The initial step involves reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with a sulfonyl chloride in an alkaline medium to yield the corresponding sulfonamide.
- Formation of Thiazepane : This intermediate is then cyclized with appropriate reagents to form the thiazepane ring structure.
Enzyme Inhibition Studies
Recent studies have focused on evaluating the enzyme inhibitory potential of this compound against key targets such as:
- α-Glucosidase : Essential for carbohydrate metabolism, inhibition of this enzyme can aid in managing Type 2 Diabetes Mellitus (T2DM).
- Acetylcholinesterase : Inhibition may provide therapeutic benefits in conditions like Alzheimer's Disease (AD).
The compound demonstrated significant inhibitory activity in both assays, suggesting its potential as a lead compound for further drug development.
| Enzyme | Inhibition (%) | IC50 (µM) |
|---|---|---|
| α-Glucosidase | 78% | 12.5 |
| Acetylcholinesterase | 65% | 15.0 |
Case Studies and Research Findings
- Therapeutic Potential in T2DM : A study demonstrated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit promising results in lowering blood glucose levels in diabetic models. The thiazepane derivative showed enhanced efficacy compared to standard treatments .
- Neuroprotective Effects : Research indicated that compounds with similar structures have neuroprotective properties by inhibiting acetylcholinesterase activity. This suggests that the thiazepane derivative may also confer protective effects against neurodegeneration associated with AD .
- Toxicological Assessments : Initial toxicological evaluations revealed that the compound has a favorable safety profile at therapeutic doses, although further studies are needed to fully assess its long-term effects and safety in humans .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural uniqueness lies in its combination of a 1,4-thiazepane core, sulfonyl-dihydrobenzodioxin, and furan substituents. Below is a comparative analysis with structurally related compounds from the literature:
Functional and Electronic Comparisons
- Sulfonyl Group Impact : The target compound’s dihydrobenzodioxin sulfonyl group shares electronic similarities with triazole-based sulfonyl derivatives (e.g., compounds [7–9] in ), which exhibit strong C=O IR bands (1663–1682 cm⁻¹) and tautomerism. However, the thiazepane core may reduce tautomeric flexibility compared to triazoles.
- Substituent Effects : The furan-2-yl group introduces electron-rich π-systems distinct from fluorophenyl () or difluorophenyl () substituents, which are more electron-withdrawing.
Spectral and Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
